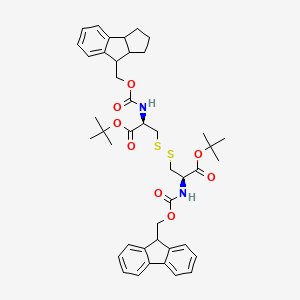![molecular formula C34H57BrN4O3 B13382902 N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide](/img/structure/B13382902.png)
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide: is a complex organic compound characterized by its unique structure, which includes a brominated phenol group, a hydrazone linkage, and a long aliphatic chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide typically involves multiple steps:
Bromination: The starting material, a phenol derivative, undergoes bromination using bromine or a bromine source like N-bromosuccinimide (NBS) in the presence of a catalyst.
Hydrazone Formation: The brominated phenol is then reacted with tridecanoylhydrazine to form the hydrazone linkage. This step often requires acidic or basic conditions to facilitate the reaction.
Condensation: The final step involves the condensation of the hydrazone with tridecanamide under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, precise temperature control, and the use of high-purity reagents to minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenolic group can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The hydrazone linkage can be reduced to form corresponding amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) in the presence of a base.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial or anticancer agent due to its unique structure and functional groups.
Materials Science: The compound’s hydrophobic aliphatic chain and polar functional groups make it suitable for use in the development of novel materials, such as surfactants or coatings.
Biological Studies: Its interactions with biological molecules are studied to understand its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide involves its interaction with specific molecular targets. The brominated phenol group can interact with enzymes or receptors, while the hydrazone linkage may facilitate binding to nucleic acids or proteins. The long aliphatic chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl]methylideneamino]dodecanamide
- N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tetradecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tetradecanamide
Uniqueness
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide is unique due to its specific chain length and the presence of both brominated phenol and hydrazone functional groups. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C34H57BrN4O3 |
|---|---|
Poids moléculaire |
649.7 g/mol |
Nom IUPAC |
N-[(E)-[5-bromo-2-hydroxy-3-[(E)-(tridecanoylhydrazinylidene)methyl]phenyl]methylideneamino]tridecanamide |
InChI |
InChI=1S/C34H57BrN4O3/c1-3-5-7-9-11-13-15-17-19-21-23-32(40)38-36-27-29-25-31(35)26-30(34(29)42)28-37-39-33(41)24-22-20-18-16-14-12-10-8-6-4-2/h25-28,42H,3-24H2,1-2H3,(H,38,40)(H,39,41)/b36-27+,37-28+ |
Clé InChI |
NQHZTXWOEUOFFR-NQWAKLOSSA-N |
SMILES isomérique |
CCCCCCCCCCCCC(=O)N/N=C/C1=CC(=CC(=C1O)/C=N/NC(=O)CCCCCCCCCCCC)Br |
SMILES canonique |
CCCCCCCCCCCCC(=O)NN=CC1=CC(=CC(=C1O)C=NNC(=O)CCCCCCCCCCCC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-Chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13382820.png)
![(4R)-4-[[(2S)-2-[[2-[(1S,2S)-1-amino-2-methylbutyl]-4,5-dihydro-1,3-thiazole-5-carbonyl]amino]-4-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(3S,6R,9S,12R,15S,18R,21S)-3-(2-amino-2-oxoethyl)-18-(3-aminopropyl)-12-benzyl-15-[(2R)-butan-2-yl]-6-(carboxymethyl)-9-(1H-imidazol-5-ylmethyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclopentacos-21-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13382824.png)






![2-hydroxy-5-nitrobenzaldehyde [3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B13382867.png)
![[2-Oxo-4-(3-oxooct-1-enyl)-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-5-yl] 4-phenylbenzoate](/img/structure/B13382881.png)



